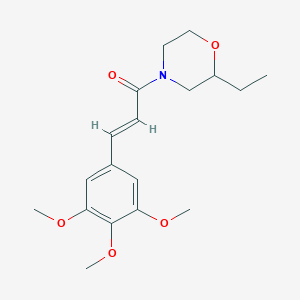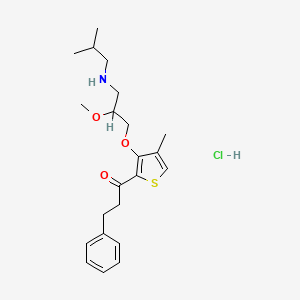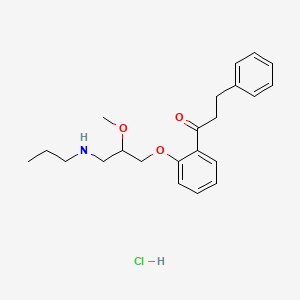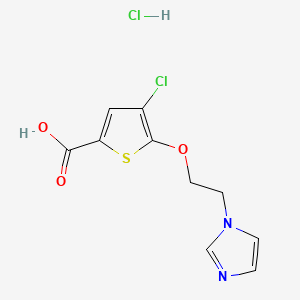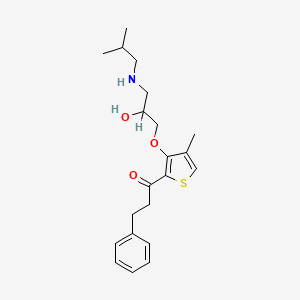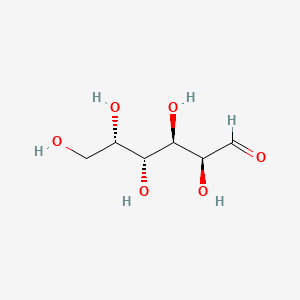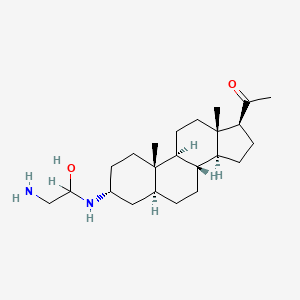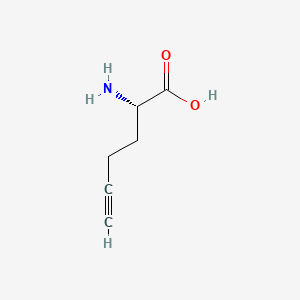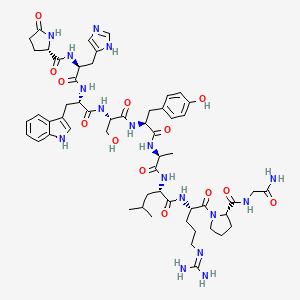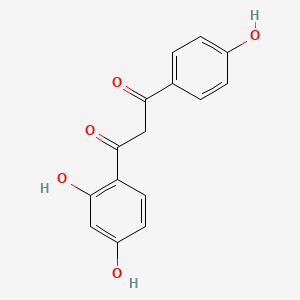
利可酮
描述
Lidocaine, also known as Licodione, is a local anesthetic of the amino amide type . It is also used to treat ventricular tachycardia . When used for local anesthesia or in nerve blocks, lidocaine typically begins working within several minutes and lasts for half an hour to three hours .
Synthesis Analysis
Lidocaine was first synthesized and patented by a Swedish pharmaceutical company (Astra) in 1948 . Lidocaine can be prepared via a three-step linear synthesis starting from 2,6-dimethylnitrobenzene . The reduction of 2,6-dimethylnitrobenzene with stannous chloride yields the ammonium salt. In the workup portion of the reaction, the ammonium salt is reacted with an aqueous potassium hydroxide solution, liberating the free 2,6-dimethylaniline .Molecular Structure Analysis
Lidocaine’s molecular formula is C14H22N2O . Its structure was confirmed by infrared, mass, and 1H and 13C nuclear magnetic resonance spectroscopy .Chemical Reactions Analysis
Lidocaine is de-ethylated, by the cytochrome P450 system, to monoethylglycinexylidide (MEGX), a metabolite that retains pharmacological and toxicological activity similar to lidocaine, although less powerful .Physical And Chemical Properties Analysis
The physicochemical properties of lidocaine-based ionic liquids were examined based on the measured density values, viscosity, electrical conductivity, and calculated values of thermal expansion coefficients and activation energy of viscous flow .科学研究应用
培养细胞中的类黄酮生物合成
利可酮,一种二苯甲酰甲烷衍生物,存在于甘草中,在培养植物细胞中类黄酮和复古查耳酮的生物合成中起作用。它被认为是复古查耳酮艾奇那汀的前体,并在其核磁共振光谱中表现出与二酮和酮-烯醇形式相关的独特特征。这有助于我们了解植物次生代谢产物的合成和复古查耳酮的生物合成 (Ayabe et al., 1980).
利可酮合成中的酶促反应
对利可酮合酶(一种细胞色素P450单加氧酶)的研究表明,当甘草细胞暴露于某些刺激时,它催化利可酮的形成。这一酶促过程对于理解植物中的代谢途径和利可酮在其他类黄酮和查耳酮生物合成中的作用至关重要 (Otani et al., 1994).
在甲基转移和复古查耳酮生物合成中的作用
利可酮参与了艾奇那汀生物合成中的O-甲基化步骤。酶利可酮O-甲基转移酶催化甲基转移到利可酮上,这是植物中复古查耳酮生物合成中的关键步骤。这项研究提供了对酶促机制和利可酮在植物中的代谢作用的见解 (Ayabe et al., 1980).
对癌症研究的影响
对霍维亚小萼根的研究发现利可酮衍生物是异戊二烯半胱氨酸羧甲基转移酶的潜在抑制剂,异戊二烯半胱氨酸羧甲基转移酶是抗癌药物发现中的一个酶靶点。这项研究表明利可酮在开发新的癌症疗法中的潜在应用 (Buchanan et al., 2008).
化学分类学意义
利可酮与其他类黄酮一起,因其在甘草中的化学分类学意义而受到研究。利可酮和相关化合物的存在有助于理解植物物种的分类关系和进化生物学 (Kajiyama et al., 1993).
作用机制
安全和危害
未来方向
There is growing interest in using lidocaine in drug delivery, as dispersing agents, copolymers, or emulsifiers . Lidocaine-based ionic liquids are being prepared to maximize solubility, bioavailability, the concentration of the active ingredient(s), thermal stability, as well as to decrease the polymorphism of the drug .
属性
IUPAC Name |
1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)propane-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O5/c16-10-3-1-9(2-4-10)13(18)8-15(20)12-6-5-11(17)7-14(12)19/h1-7,16-17,19H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIEKMEBGIJSGGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CC(=O)C2=C(C=C(C=C2)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10210052 | |
| Record name | Licodione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Licodione | |
CAS RN |
61153-76-2 | |
| Record name | 1-(2,4-Dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61153-76-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Licodione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061153762 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Licodione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10210052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is licodione and where is it found?
A1: Licodione (1-(2,4-dihydroxyphenyl)-3-(4-hydroxyphenyl)-1,3-propanedione) is a natural dibenzoylmethane compound found in certain plants like Glycyrrhiza echinata (licorice). It acts as an intermediate in the biosynthesis of various flavonoids, including the retrochalcone echinatin. [, ]
Q2: How is licodione synthesized in plants?
A2: Licodione biosynthesis involves a unique enzymatic reaction catalyzed by licodione synthase, a cytochrome P450 monooxygenase. This enzyme catalyzes the 2-hydroxylation of (2S)-liquiritigenin (7,4′-dihydroxyflavanone), followed by hemiacetal opening to yield licodione. [, ] Interestingly, some flavanone 3-hydroxylases (F3Hs) also possess a side activity that can lead to licodione formation through a series of 2-hydroxylation and dehydration reactions. []
Q3: What is the role of licodione in the biosynthesis of echinatin?
A3: Licodione is a crucial intermediate in the biosynthesis of echinatin, a retrochalcone with transposed A- and B-rings compared to typical chalcones. Studies using radiolabeled precursors in Glycyrrhiza echinata cell cultures demonstrated that licodione is formed from isoliquiritigenin and serves as a precursor for echinatin biosynthesis, highlighting the unusual rearrangement of the chalcone structure. [, ]
Q4: What enzymes are involved in the conversion of licodione to echinatin?
A4: While the exact mechanism of licodione conversion to echinatin is still under investigation, O-methyltransferases (OMTs) are likely involved. Research on Glycyrrhiza echinata cells suggests that specific OMTs exhibit increased activity following yeast extract treatment, coinciding with increased echinatin biosynthesis. This suggests a potential role for OMTs in modifying licodione during echinatin formation. [, ]
Q5: Does licodione play a role in other flavonoid pathways?
A5: While primarily recognized for its role in echinatin biosynthesis, licodione may also contribute to the formation of other flavonoids. Studies have shown that radiolabeled licodione can be incorporated into 7,4′-dihydroxyflavone in Glycyrrhiza echinata cultures, albeit at a lower efficiency compared to isoliquiritigenin. This indicates a possible, though potentially less significant, role of licodione in the formation of certain flavones. []
Q6: What are the potential applications of licodione?
A6: Given its role in the biosynthesis of flavonoids, licodione holds potential for various applications. Further research into its biological activities and its production through engineered microorganisms could unlock its potential in pharmaceuticals, cosmetics, and agriculture.
Q7: What analytical techniques are used to study licodione?
A7: Researchers utilize a combination of techniques to study licodione, including high-performance liquid chromatography (HPLC) for separation and identification. Additionally, spectroscopic methods like nuclear magnetic resonance (NMR) spectroscopy are crucial for structural characterization and understanding the keto-enol tautomerism exhibited by licodione. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,3-Bis[3-methyl-4-(3,3-dimethyl-2-oxobutoxy)phenyl]pentane](/img/structure/B1675211.png)
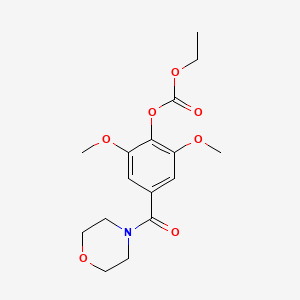
![[2,6-Dimethoxy-4-(4-methylpiperazine-1-carbonyl)phenyl] ethyl carbonate](/img/structure/B1675215.png)
